molecular formula C11H18F2N2O B1476572 (3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098035-92-6

(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1476572
CAS No.: 2098035-92-6
M. Wt: 232.27 g/mol
InChI Key: HTRMNDZIZPCFOX-UHFFFAOYSA-N
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Description

“(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone” is a chemical compound with the molecular formula C11H18F2N2O and a molecular weight of 232.27 g/mol. It is offered by various suppliers for pharmaceutical testing .

Scientific Research Applications

Pharmacokinetics and Metabolism

A comprehensive study on the pharmacokinetics, metabolism, and excretion of a closely related compound, "(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone" (PF-00734200), reveals its significant potential. This compound, a dipeptidyl peptidase IV inhibitor aimed at treating type 2 diabetes, shows rapid absorption across species (rats, dogs, and humans) with the majority of the dose recovered from urine and feces. The study details its metabolic pathways, including hydroxylation, amide hydrolysis, and glucuronidation, emphasizing the compound's elimination via both metabolism and renal clearance (Sharma et al., 2012).

Synthesis and Chemical Structure

Research into the synthesis of related compounds provides insights into chemical reactions and structures beneficial for developing pharmaceuticals. For instance, the synthesis of "(3S,5R)-3-Hydroxy-5-methylpiperidin-1-ylmethanone" through a method starting from D-pyroglutaminol showcases an efficient process for creating piperidine and pyridine ring-containing heterocycles. This method, highlighting the introduction of a chiral methyl group and subsequent steps leading to the target compound, signifies advancements in organic synthesis (Zhang et al., 2020).

Antimicrobial Activity

Investigations into 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives reveal promising antimicrobial properties. Certain derivatives display significant activity against pathogenic bacterial and fungal strains, suggesting a potential for developing new antimicrobial agents. This research illustrates the compound's capacity to serve as a backbone for generating effective antimicrobial drugs (Mallesha & Mohana, 2014).

Crystal Structure Analysis

Crystal structure and DFT studies of boric acid ester intermediates with benzene rings, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, underline the importance of structural elucidation in drug development. These studies help in understanding molecular conformations and electronic properties, crucial for designing drugs with desired pharmacological effects (Huang et al., 2021).

Mechanism of Action

While the specific mechanism of action for “(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone” is not available, a related compound, PF-00734200, is a dipeptidyl peptidase IV inhibitor that has been studied for the treatment of type 2 diabetes .

Properties

IUPAC Name

[3-(difluoromethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O/c12-10(13)9-2-1-5-15(7-9)11(16)8-3-4-14-6-8/h8-10,14H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRMNDZIZPCFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCNC2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 6
(3-(Difluoromethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

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